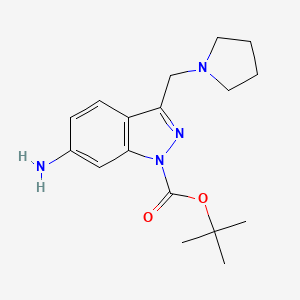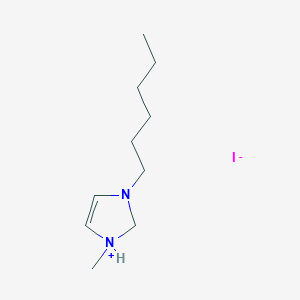
3-Hexyl-1-methyl-1,2-dihydroimidazol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexyl-1-methyl-1,2-dihydroimidazol-1-ium iodide: is an ionic liquid composed of a 3-hexyl-1-methyl-1,2-dihydroimidazolium cation and an iodide anion. This compound is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-1-methyl-1,2-dihydroimidazol-1-ium iodide typically involves the reaction of 1-hexylimidazole with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired ionic liquid .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then subjected to various purification processes, including distillation and filtration, to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hexyl-1-methyl-1,2-dihydroimidazol-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide anion can be replaced by other anions such as chloride, bromide, or nitrate through metathesis reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the imidazolium cation can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of silver salts (e.g., silver nitrate) to facilitate the exchange of the iodide anion with other anions.
Oxidation and Reduction Reactions: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed:
Substitution Reactions: Result in the formation of new ionic liquids with different anions.
Oxidation and Reduction Reactions: Lead to the formation of various oxidized or reduced forms of the imidazolium cation.
Applications De Recherche Scientifique
3-Hexyl-1-methyl-1,2-dihydroimidazol-1-ium iodide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which 3-Hexyl-1-methyl-1,2-dihydroimidazol-1-ium iodide exerts its effects is primarily related to its ionic nature. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the stability and reactivity of other molecules, making the compound an effective catalyst and solvent in various chemical reactions .
Comparaison Avec Des Composés Similaires
1-Ethyl-3-methylimidazolium iodide: Similar structure but with an ethyl group instead of a hexyl group.
1-Hexyl-3-methylimidazolium bromide: Similar structure but with a bromide anion instead of an iodide anion.
1-Hexyl-3-methylimidazolium nitrate: Similar structure but with a nitrate anion instead of an iodide anion.
Uniqueness: 3-Hexyl-1-methyl-1,2-dihydroimidazol-1-ium iodide is unique due to its specific combination of a hexyl group and an iodide anion, which imparts distinct properties such as higher thermal stability and specific solubility characteristics compared to its analogs .
Propriétés
Formule moléculaire |
C10H21IN2 |
|---|---|
Poids moléculaire |
296.19 g/mol |
Nom IUPAC |
3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C10H20N2.HI/c1-3-4-5-6-7-12-9-8-11(2)10-12;/h8-9H,3-7,10H2,1-2H3;1H |
Clé InChI |
BZOWMAXZYKBNPP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C[NH+](C=C1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B12445269.png)
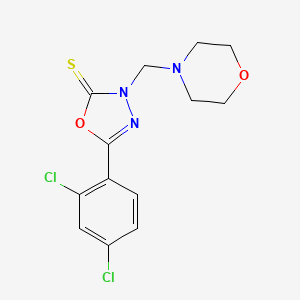
![1-[(3-Methylthiophen-2-YL)methyl]hydrazine](/img/structure/B12445284.png)
![1-benzyl-3,4-dimethyl-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12445285.png)

![1-[(E)-N'-Hydroxycarbamimidoyl]-N-methylformamide](/img/structure/B12445293.png)

![(2R,3S,4S)-3,4-Bis(benzyloxy)-2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran](/img/structure/B12445307.png)
![2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12445310.png)
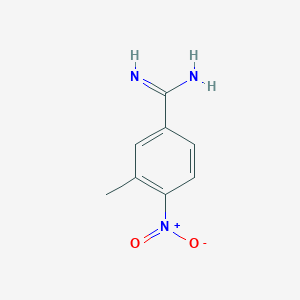
![5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12445322.png)
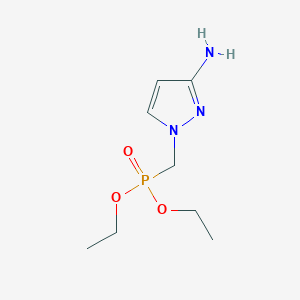
![N-(4-methylphenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12445340.png)
